molecular formula C9H7NO4 B13425077 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione

3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione

Cat. No.: B13425077
M. Wt: 193.16 g/mol
InChI Key: VRRZVFXTQORYAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione typically involves the reaction of pyridine-2,3-dicarboxylic anhydride with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized furo[3,4-b]pyridine compounds .

Scientific Research Applications

3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(methoxymethyl)furo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C9H7NO4/c1-13-4-5-2-6-7(10-3-5)9(12)14-8(6)11/h2-3H,4H2,1H3

InChI Key

VRRZVFXTQORYAV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C(=O)OC2=O)N=C1

Origin of Product

United States

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